3-(2-Nitrophenoxy)benzoic acid

Description

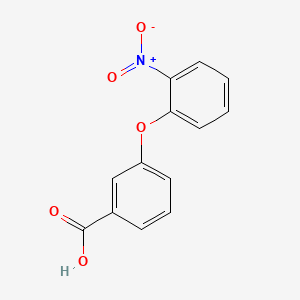

3-(2-Nitrophenoxy)benzoic acid (CAS 27237-20-3) is a nitro-substituted benzoic acid derivative characterized by a phenoxy group attached to the benzoic acid ring at the 3-position, with a nitro (-NO₂) group at the 2-position of the phenoxy ring (Figure 1). Its molecular formula is C₁₃H₉NO₅, and its structure is defined by the SMILES notation C1=CC(=CC(=C1)OC2=CC=CC=C2[N+](=O)[O-])C(=O)O . The compound’s nitro and ether functional groups contribute to its electronic properties, making it a candidate for applications in synthetic chemistry and materials science.

Properties

IUPAC Name |

3-(2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFIGLCYOONRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970256 | |

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-71-7 | |

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)benzoic acid typically involves the reaction of 2-nitrophenol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar nucleophilic aromatic substitution reactions, optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenoxy group can participate in further substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents onto the phenoxy group.

Major Products Formed

Reduction: The major product is 3-(2-Aminophenoxy)benzoic acid.

Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.

Scientific Research Applications

3-(2-Nitrophenoxy)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)benzoic acid depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

3-(2-Hydroxyphenoxy)benzoic Acid (CAS 35101-26-9)

This analog replaces the nitro group with a hydroxyl (-OH) at the phenoxy ring’s 2-position (Figure 2). The hydroxyl group’s electron-donating nature reduces the benzoic acid’s acidity compared to the nitro derivative. In contrast, the nitro group in 3-(2-nitrophenoxy)benzoic acid withdraws electron density, intensifying the carboxylic acid’s acidity (pKa ~2–3 estimated) and reducing solubility in aqueous media .

3-Methoxy-2-nitrobenzoic Acid

Synthesized via nitration of 3-methoxybenzoic acid (), this compound features a nitro group directly on the benzoic acid ring (2-position) and a methoxy (-OCH₃) group at the 3-position. The methoxy group’s electron-donating effect partially counteracts the nitro group’s electron-withdrawing effect, resulting in moderate acidity (pKa ~3–4). This contrasts with this compound, where the nitro group on the phenoxy ring exerts a stronger electron-withdrawing influence on the entire system .

Structural Analogs with Additional Substituents

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid (CAS 438219-27-3)

This compound introduces a methyl (-CH₃) group at the phenoxy ring’s 3-position and a nitro group at the 4-position, linked via a methylene bridge (-CH₂-) to the benzoic acid (Figure 3). The nitro group’s position (para to the methylene bridge) may alter resonance effects compared to the ortho-nitro configuration in this compound .

Benzoic Acid Derivatives with Multiple Substituents

- 3,5-Dimethoxy-4-hydroxybenzoic Acid : Isolated from Althaea rosea (), this compound has methoxy and hydroxyl groups on the benzoic acid ring. The electron-donating substituents decrease acidity (pKa ~4–5) compared to nitro-substituted analogs .

- 2,4-Dihydroxybenzoic Acid : Found in Cynanchum paniculatum (), its hydroxyl groups enhance solubility but reduce thermal stability due to intermolecular hydrogen bonding .

Pharmacological and Industrial Relevance

- Caffeic Acid (3,4-dihydroxybenzeneacrylic acid, ): Used in pharmacological research due to antioxidant properties. The nitro group in this compound may confer distinct reactivity, enabling use as a synthetic intermediate or in metal coordination .

- N,O-Bidentate Directing Groups: highlights the role of N,O-groups in metal-catalyzed C–H functionalization. The nitro and ether oxygen in this compound may similarly facilitate such reactions .

Data Tables

Table 1. Structural and Functional Comparison of Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Acidity (Estimated pKa) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 27237-20-3 | C₁₃H₉NO₅ | Phenoxy-2-NO₂, Benzoic-3-O- | ~2–3 | High acidity, low solubility |

| 3-(2-Hydroxyphenoxy)benzoic acid | 35101-26-9 | C₁₃H₁₀O₄ | Phenoxy-2-OH, Benzoic-3-O- | ~4–5 | Moderate acidity, H-bonding |

| 3-Methoxy-2-nitrobenzoic acid | N/A | C₈H₇NO₅ | Benzoic-2-NO₂, 3-OCH₃ | ~3–4 | Moderate acidity, synth. utility |

| 3-[(3-Methyl-4-nitro)phenoxy]methyl benzoic acid | 438219-27-3 | C₁₅H₁₃NO₅ | Phenoxy-4-NO₂, 3-CH₃, -CH₂- bridge | ~2–3 | Steric hindrance, stability |

Biological Activity

3-(2-Nitrophenoxy)benzoic acid, with the molecular formula C13H9NO5, is an organic compound characterized by a nitro group attached to a phenoxy group, which in turn is linked to a benzoic acid moiety. This compound appears as a white to yellow solid and has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Benzoic Acid : Utilizing a mixture of nitric and sulfuric acids.

- Suzuki–Miyaura Coupling : Employing boron reagents for carbon-carbon bond formation under mild conditions.

These synthetic routes allow for the production of high-purity compounds suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which may interact with cellular components, inducing various biological effects. Additionally, the compound's ability to participate in electrophilic aromatic substitution enables it to interact with nucleophilic sites in biological molecules.

Biological Evaluations and Findings

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Research indicates that nitroaromatic compounds can exhibit significant antimicrobial activity. In particular, derivatives of benzoic acid have been shown to inhibit bacterial growth effectively .

- Anti-inflammatory Effects : The compound has potential applications in developing anti-inflammatory agents, as it may modulate inflammatory pathways through its interactions with specific enzymes involved in inflammation.

- Proteasome and Autophagy Pathways : A study demonstrated that benzoic acid derivatives could enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests a role for this compound in promoting cellular homeostasis and potentially combating age-related decline in these pathways .

Case Studies

Several case studies have investigated the biological effects of related compounds:

- In Vitro Studies on Cancer Cells : In experiments involving various cancer cell lines, compounds similar to this compound demonstrated low cytotoxicity while enhancing proteasomal activity, indicating their potential as therapeutic agents without harmful side effects .

- Binding Affinity Studies : In silico studies revealed that nitrobenzoic acid derivatives interact significantly with cathepsins B and L, enzymes critical for protein degradation. This interaction suggests that these compounds could be developed as modulators for proteostasis networks, potentially useful in treating diseases characterized by protein aggregation .

Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Nitrobenzoic Acid | Nitro group | Moderate antimicrobial properties |

| 4-Nitrobenzoic Acid | Nitro group | Anti-inflammatory effects |

| This compound | Nitro + phenoxy group | Enhanced proteasome activity; low cytotoxicity |

The unique structural features of this compound impart distinct reactivity and biological activity compared to other nitrobenzoic acid derivatives. Its dual functional groups allow for more complex interactions within biological systems.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Nitrophenoxy)benzoic acid in laboratory settings?

The compound can be synthesized via Suzuki cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic acids. For example, substituting 3-iodobenzoic acid with 2-nitrophenoxy boronic esters under basic conditions (e.g., NaOH) and PdCl₂ catalysis can yield the target compound . Alternative two-step processes involve nucleophilic aromatic substitution followed by carboxylation, as demonstrated in analogous benzoic acid derivatives .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in sealed containers in dry, ventilated areas away from ignition sources .

- Emergency Protocols: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Q. Which analytical techniques are suitable for characterizing this compound?

- HPLC: For purity assessment and quantification, using reverse-phase C18 columns with UV detection (e.g., 254 nm). Method validation should include recovery rates (98–103%) and RSD <1.2% .

- LC-MS: Combines separation with mass spectral data to confirm molecular weight and detect impurities .

- X-ray Crystallography: Resolves crystal structure (e.g., orthorhombic Pbca space group) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the Suzuki cross-coupling reaction for higher yields of this compound?

- Catalyst Tuning: Adjust PdCl₂ loading (0.5–2 mol%) and test ligands (e.g., triphenylphosphine) to enhance catalytic activity .

- Reaction Conditions: Optimize temperature (80–120°C) and solvent polarity (e.g., DMF/water mixtures) to improve boronic acid solubility .

- Post-Reaction Workup: Use acid precipitation (e.g., HCl) to isolate the product and reduce byproduct contamination .

Q. How to resolve discrepancies in purity assessments between HPLC and LC-MS methods?

Q. What strategies address low recovery rates in HPLC analysis of this compound?

- Mobile Phase Adjustment: Increase acetonitrile content (e.g., 60–70%) to improve peak symmetry and reduce tailing .

- Column Selection: Use end-capped C18 columns to minimize silanol interactions with nitro groups.

- Sample Preparation: Acidify solutions (pH 2–3) to enhance solubility and prevent aggregation .

Q. How to design stability studies for this compound under varying storage conditions?

- Accelerated Degradation Tests: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity: Conduct UV-Vis spectroscopy under controlled light exposure to assess photostability.

- Oxidative Stability: Use radical initiators (e.g., H₂O₂) to simulate oxidative pathways .

Q. How to interpret conflicting crystallographic data between X-ray and computational models?

- Refinement Parameters: Check for overfitting in X-ray data (e.g., R-factor >5%) and validate against SHELX refinement protocols .

- Computational Validation: Compare DFT-optimized geometries with experimental bond lengths/angles to identify steric or electronic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.